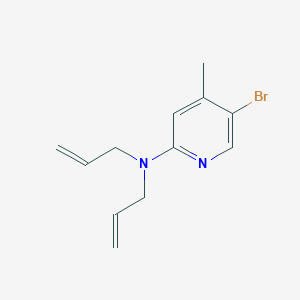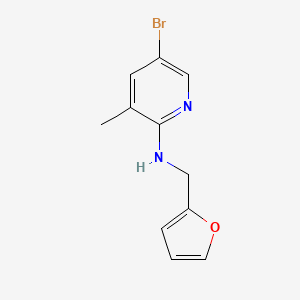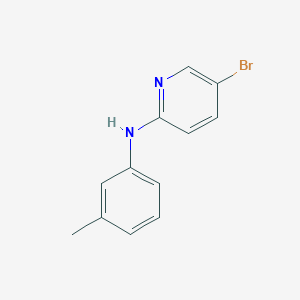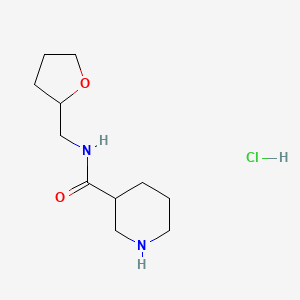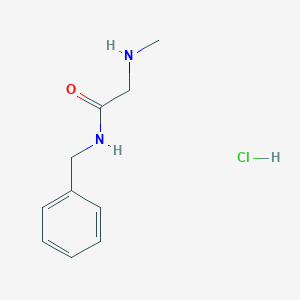
N-Butyl-3-chloro-N-methyl-5-(trifluoromethyl)-2-pyridinamine
Vue d'ensemble
Description
N-Butyl-3-chloro-N-methyl-5-(trifluoromethyl)-2-pyridinamine (N-BCM-TFP) is an organic compound that is widely used in scientific research. It has a wide range of applications and has been studied for its biochemical and physiological effects. N-BCM-TFP has been found to be a useful tool for studying the structure-activity relationships of various biological systems.
Applications De Recherche Scientifique
Activation and Reduction of Bonds
The research by Barrio, Esteruelas, and Oñate (2004) explores the activation of C(sp2)−H bonds and the reduction of CE bonds using an osmium-hexahydride complex. This study indicates potential applications in modifying chemical structures like N-Butyl-3-chloro-N-methyl-5-(trifluoromethyl)-2-pyridinamine through selective bond activation and reduction processes (Barrio, Esteruelas, & Oñate, 2004).
Electropolymerization for Supercapacitors
Biso et al. (2008) investigated ionic liquids like N-butyl-N-methyl-pyrrolidinium trifluoromethanesulfonate in the electropolymerization of poly(3-methylthiophene) for use in hybrid supercapacitors. This suggests potential applications in energy storage and electronics, involving compounds related to this compound (Biso et al., 2008).
Regioselective Synthesis of Pyrazoles
Martins et al. (2012) presented a study on the synthesis of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles, which shares structural similarities with this compound. Their research shows the potential for regioselective synthesis in pharmaceutical and agrochemical applications (Martins et al., 2012).
Ionic Liquid Conformational Structure
Fujimori et al. (2007) conducted a study on the conformational structure of ionic liquids, such as N-butyl-N-methyl-pyrrolidinium bis(trifluoromethanesulfonyl) imide. This research provides insights into the structural and physical properties of similar ionic liquids, which could be relevant for the application of this compound in various industrial processes (Fujimori et al., 2007).
Synthesis of Boronic Acids
Guoqua (2014) studied the synthesis of 2-chloro-5-trifluoromethyl pyridine-4-yl-boronic acid, demonstrating the potential for creating boronic acid derivatives from compounds structurally related to this compound. Such derivatives are crucial in organic synthesis and medicinal chemistry (Guoqua, 2014).
Propriétés
IUPAC Name |
N-butyl-3-chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClF3N2/c1-3-4-5-17(2)10-9(12)6-8(7-16-10)11(13,14)15/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPJWDAXTQHEZSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C1=C(C=C(C=N1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-(4-Chloro-2-isopropylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1424047.png)
![N-[(3-Methyl-2-pyridinyl)methyl]-1-ethanamine](/img/structure/B1424049.png)
![N-[2-(Dimethylamino)ethyl]-2-piperidinecarboxamide dihydrochloride](/img/structure/B1424050.png)
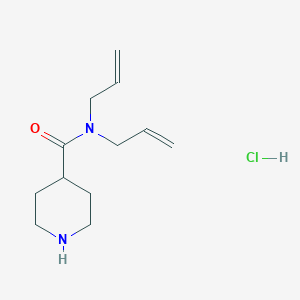
![N-[3-(Dimethylamino)propyl]-2-(methylamino)-acetamide dihydrochloride](/img/structure/B1424053.png)
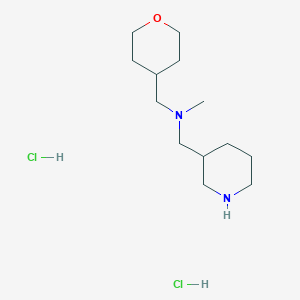
![N-[3-(Dimethylamino)propyl]-3-piperidinecarboxamide dihydrochloride](/img/structure/B1424055.png)
